molecular formula C10H10N2 B11917616 1-Methylindoline-4-carbonitrile

1-Methylindoline-4-carbonitrile

Cat. No.: B11917616
M. Wt: 158.20 g/mol
InChI Key: QAWLMJSVHMVPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylindoline-4-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their role in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylindoline with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

1-Methylindoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylindoline-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indoline ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

    1-Methylindole: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    Indoline-4-carbonitrile: Lacks the methyl group, which can influence its biological activity and chemical reactivity.

    1-Methylindoline:

Uniqueness: 1-Methylindoline-4-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a broader range of reactions and applications compared to its similar counterparts.

Properties

IUPAC Name

1-methyl-2,3-dihydroindole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWLMJSVHMVPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.